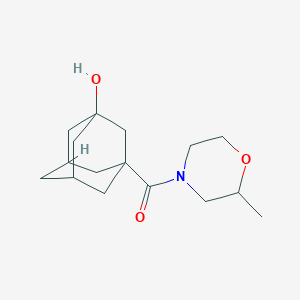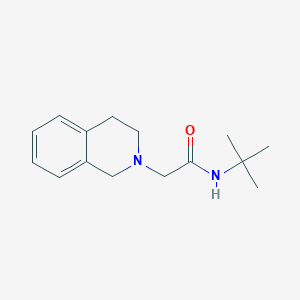
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its pharmacological effects through the inhibition of serotonin 5-HT3 receptors, which are located in the central and peripheral nervous systems. By blocking these receptors, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the activity of the vagus nerve, which is responsible for the sensation of nausea and vomiting. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide modulates the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects, including the reduction of nausea and vomiting, the improvement of gastrointestinal motility, and the modulation of neurotransmitter release. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have anxiolytic and antidepressant effects, which may be attributed to its modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for serotonin 5-HT3 receptors, its low toxicity, and its ease of administration. However, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is the development of novel N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may provide insights into the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with isopropylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification by recrystallization from ethanol.
Applications De Recherche Scientifique
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and psychiatric disorders. It has been found to be effective in reducing nausea and vomiting caused by chemotherapy and radiation therapy. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to improve the symptoms of irritable bowel syndrome, such as abdominal pain and bloating. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-7(2)12-11(15)6-10-8(3)13-14(5)9(10)4/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKVLKHPWBNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)


![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)


![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)